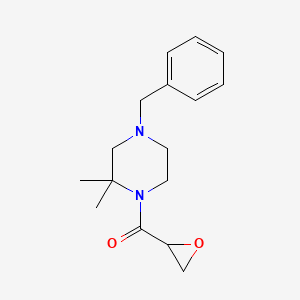

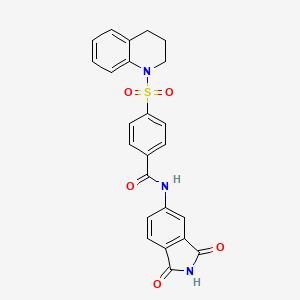

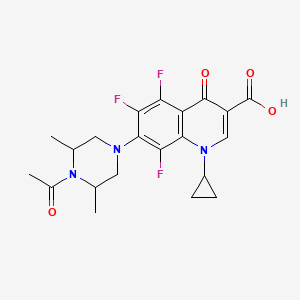

![molecular formula C9H8N2O2S B2987805 [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 383142-84-5](/img/structure/B2987805.png)

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design due to its heterocyclic structure which is often associated with biological activity . The pyrrole and thiazole rings present in this compound are common motifs in pharmacologically active molecules, offering a variety of interactions with biological targets. For instance, derivatives of pyrrolopyrazine, which share structural similarities, have shown a range of activities from antimicrobial to kinase inhibitory effects .

Agriculture

In the agricultural sector, compounds with pyrrole and thiazole structures are utilized for their antimicrobial properties . They can serve as the basis for developing new pesticides and fungicides, helping to protect crops from diseases and pests. The bioactive nature of these heterocycles makes them suitable candidates for further exploration in plant protection .

Material Science

The compound’s potential applications in material science stem from its ability to participate in polymerization processes. Pyrrole derivatives are known to act as catalysts for polymerization, which could be leveraged in creating new polymeric materials with specific properties . These materials might find applications in electronics, coatings, or as functional components in composites .

Environmental Science

Environmental science could benefit from the compound’s properties in the development of sensors or probes for environmental monitoring. The pyrrole unit, in particular, has been used in the construction of electrochemical biosensors, which could be adapted for detecting pollutants or other environmental parameters .

Biochemistry

In biochemistry, [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid could be used as a building block for synthesizing complex molecules. Its reactive sites allow for various modifications, making it a versatile reagent for constructing molecules with desired biochemical functions . This adaptability can be crucial in studying enzyme interactions, signaling pathways, or metabolic processes.

Pharmacology

The pharmacological implications of this compound are linked to its structural features that resemble those of many bioactive molecules. Pyrrole derivatives have been investigated for their therapeutic potential, including antihyperglycemic activity, which could be of interest in the treatment of diabetes . The compound’s framework could be modified to enhance its interaction with biological targets, leading to the development of new pharmacological agents .

Future Directions

The future directions for research on “[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Due to the diversity of pyrrole-containing compounds in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Mechanism of Action

Target of Action

Similar compounds such as imidazole derivatives have been reported to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .

Mode of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to interact with their targets in various ways, leading to changes in biological processes .

Biochemical Pathways

It’s known that similar compounds, such as imidazole derivatives, can affect a wide range of biochemical pathways . These pathways are often related to the biological activities mentioned earlier, such as anti-inflammatory, antitumor, antidiabetic, and more .

Pharmacokinetics

It’s worth noting that similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

It’s worth noting that the action of similar compounds, such as imidazole derivatives, can be influenced by various factors, including the ph of the environment, the presence of other compounds, and more .

properties

IUPAC Name |

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPMGAAYJDEKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

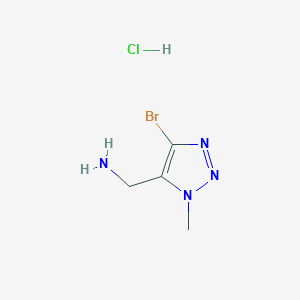

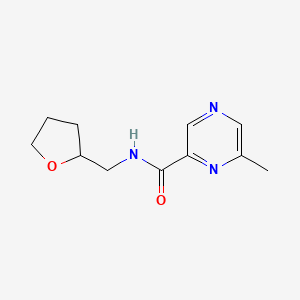

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)

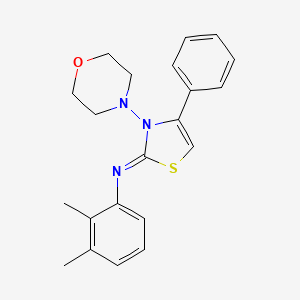

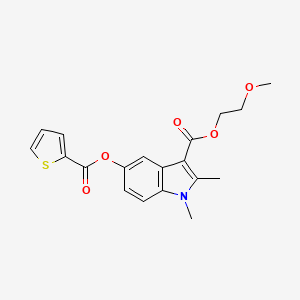

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

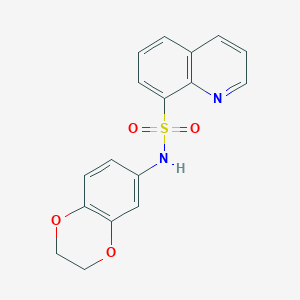

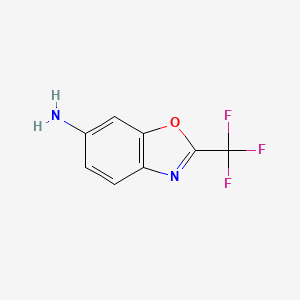

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)

![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)